molecular formula C12H22O2 B12685746 (+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate CAS No. 79199-84-1

(+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate

Cat. No.: B12685746
CAS No.: 79199-84-1
M. Wt: 198.30 g/mol
InChI Key: IZNVLSUEXOXWKR-GHMZBOCLSA-N
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Description

(+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique stereochemistry and molecular structure, which contributes to its distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate typically involves the esterification of the corresponding alcohol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

Alcohol+Acetic AcidEster+Water\text{Alcohol} + \text{Acetic Acid} \rightarrow \text{Ester} + \text{Water} Alcohol+Acetic Acid→Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product. The separation of the ester from the reaction mixture is typically achieved through distillation, taking advantage of the differences in boiling points between the ester and other components.

Chemical Reactions Analysis

Types of Reactions

(+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Corresponding alcohol and acetic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

(+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate has several applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may exert various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl acetate: A simpler ester with similar solvent properties but lacking the complex stereochemistry.

    Methylcyclohexyl acetate: Another ester with a similar structure but different substituents, leading to variations in properties and applications.

Uniqueness

(+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate is unique due to its specific stereochemistry and molecular structure, which confer distinct physical and chemical properties. These unique features make it valuable in specialized applications where its specific characteristics are required.

Properties

CAS No.

79199-84-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(1R,3R)-3-methylcyclohexyl] 3-methylbutanoate

InChI

InChI=1S/C12H22O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h9-11H,4-8H2,1-3H3/t10-,11-/m1/s1

InChI Key

IZNVLSUEXOXWKR-GHMZBOCLSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H](C1)OC(=O)CC(C)C

Canonical SMILES

CC1CCCC(C1)OC(=O)CC(C)C

Origin of Product

United States

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